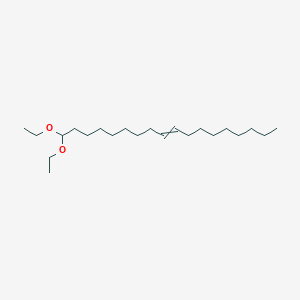
1,1'-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,3-dimethoxyprop-1-ene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene typically involves the reaction of benzene derivatives with 3,3-dimethoxypropene under specific conditions. One common method includes the use of an acidic catalyst to facilitate the reaction. The process generally involves the following steps:
Preparation of 3,3-dimethoxypropene: This intermediate can be synthesized by the reaction of acrolein with methanol in the presence of an acidic catalyst.
Coupling Reaction: The 3,3-dimethoxypropene is then reacted with benzene or its derivatives under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,1’-(3,3-dimethoxypropane-1,3-diyl)dibenzene.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene has several applications in scientific research:
作用机制
The mechanism of action of 1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
- 1,1’-(1-Propene-1,3-diyl)dibenzene
- (Z)-But-2-ene-1,1-diyldibenzene
Uniqueness
1,1’-(3,3-Dimethoxyprop-1-ene-1,3-diyl)dibenzene is unique due to its 3,3-dimethoxypropene bridge, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
64244-25-3 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
(1,1-dimethoxy-3-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C17H18O2/c1-18-17(19-2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14H,1-2H3 |
InChI 键 |
CMQRWQUBZHPKPM-UHFFFAOYSA-N |
规范 SMILES |
COC(C=CC1=CC=CC=C1)(C2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



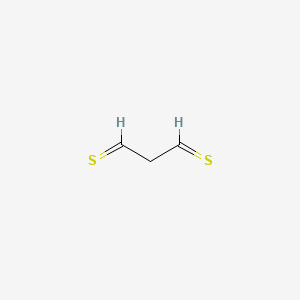
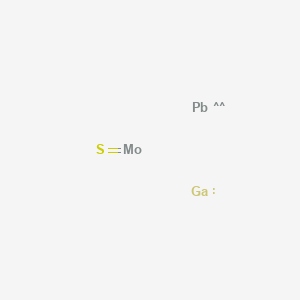
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
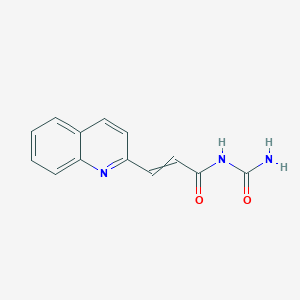
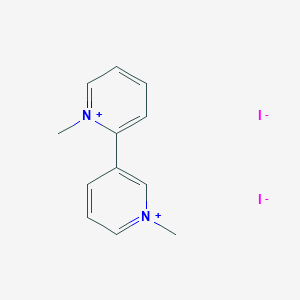

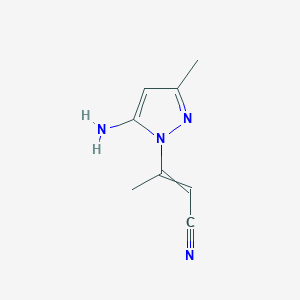

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)



